

Application Notes and Protocols for PF-543 in Cancer Research Models

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Compound of Interest

Compound Name: YM-543

Cat. No.: B1683616

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Introduction

PF-543 is a highly potent and selective inhibitor of Sphingosine Kinase 1 (SphK1), an oncogenic enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The SphK1/S1P signaling axis is a critical regulator of cancer cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway is implicated in the progression of numerous cancers. PF-543 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of SphK1, thereby blocking the production of pro-survival S1P and leading to an accumulation of pro-apoptotic sphingosine and ceramide. These application notes provide a comprehensive overview of the use of PF-543 in cancer research models, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

PF-543 selectively inhibits SphK1, leading to a shift in the sphingolipid rheostat towards apoptosis and cell death. In several cancer cell types, PF-543 has been shown to induce programmed necrosis rather than apoptosis.^{[1][2][3]} This is characterized by mitochondrial dysfunction, including the collapse of the mitochondrial membrane potential (MMP), and the release of lactate dehydrogenase (LDH).^{[1][2][3]} The sensitivity of cancer cells to PF-543 has been correlated with the expression levels of SphK1.^[1]

Data Presentation

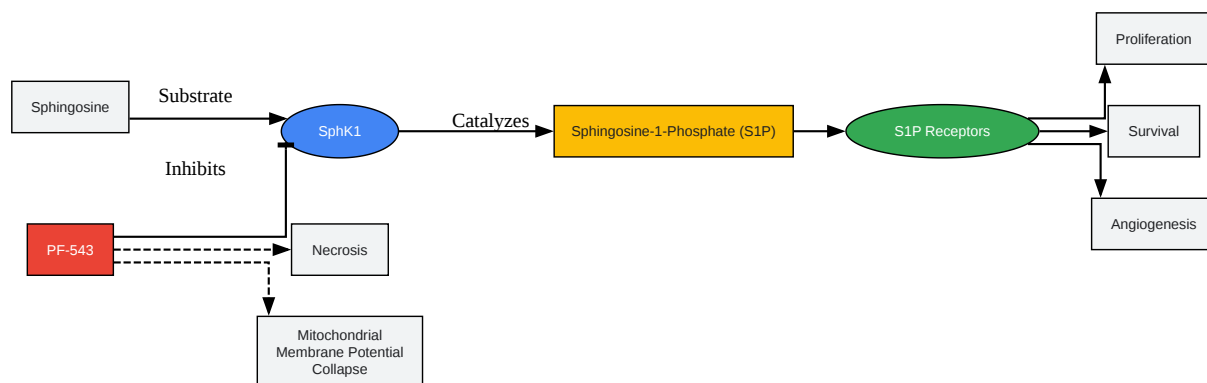
In Vitro Efficacy of PF-543

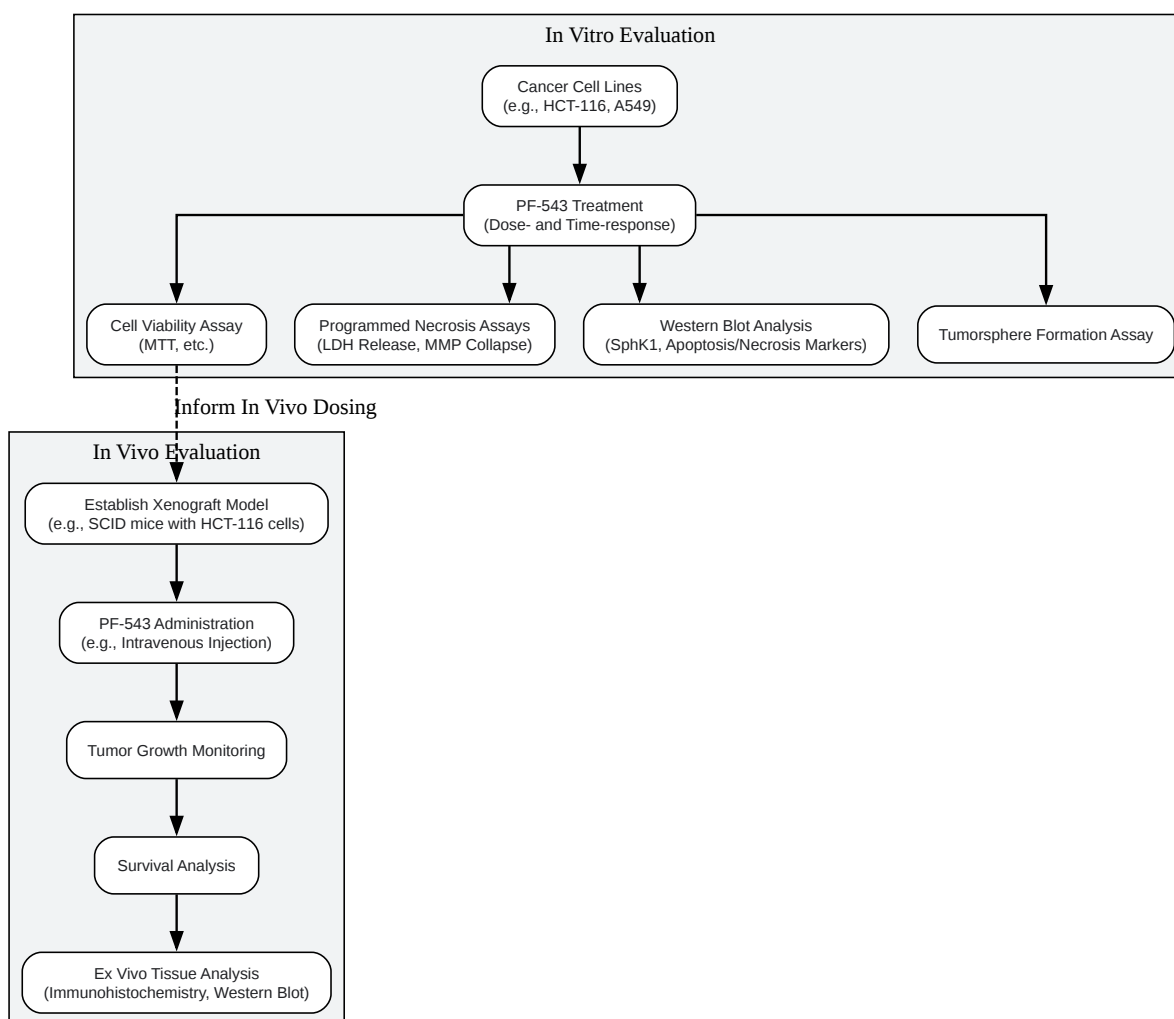
Cell Line	Cancer Type	IC50	Assay Type	Reference
HCT-116	Colorectal Cancer	Not explicitly stated, but effective at inducing cell death	Cytotoxicity Assay	[1] [2]
HT-29	Colorectal Cancer	Not explicitly stated, but effective at inducing cell death	Cytotoxicity Assay	[1] [2]
DLD-1	Colorectal Cancer	Not explicitly stated, but effective at inducing cell death	Cytotoxicity Assay	[1] [2]
A549	Non-Small Cell Lung Cancer	Cytotoxic effects observed at 20 and 40 μ M	MTT Assay	[4]
H1299	Non-Small Cell Lung Cancer	Cytotoxic effects observed at 20 and 40 μ M	MTT Assay	[4]
MIA PaCa-2	Pancreatic Cancer	Cytotoxic effects observed at 20 and 40 μ M	Cell Viability Assay	[5]
PANC-1	Pancreatic Cancer	Cytotoxic effects observed at 20 and 40 μ M	Cell Viability Assay	[5]

In Vivo Efficacy of PF-543

Cancer Model	Treatment Regimen	Outcome	Reference
HCT-116 Xenograft (SCID mice)	Intravenous injection (dosage not specified)	Significantly suppressed tumor growth and improved survival	[1] [2]
Diethylnitrosamine- induced Hepatocellular Carcinoma (mice)	Administration of PF- 543	Significantly suppressed HCC progression	[6]
A549 Xenograft (animal model not specified)	Not specified	Inhibition of tumor formation by a PF-543 derivative	[4]

Signaling Pathway and Experimental Workflow





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References

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